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molecular formula C10H12BrClO B1271867 1-(4-Bromobutoxy)-4-chlorobenzene CAS No. 2033-81-0

1-(4-Bromobutoxy)-4-chlorobenzene

Cat. No. B1271867
M. Wt: 263.56 g/mol
InChI Key: DPTVPYBSBNIACI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09102622B2

Procedure details

The title compound was synthesized analogously to 83.8 (see experimental below), using a solution of saccharin (92 mg, 0.5 mmol) in anhydrous DMF (4 mL), NaH (60% dispersion in mineral oil, 21 mg, 0.52 mmol) and a solution of 1-(4-bromobutoxy)-4-chlorobenzene (158 mg, 0.6 mmol) in anhydrous DMF (1 mL). The crude product obtained after workup was purified by flash column chromatography on silica gel (25% ethyl acetate-petroleum ether) to give 83.7 as a white solid (m p 85-88° C.) in 57% yield (104 mg).
Quantity
92 mg
Type
reactant
Reaction Step One
Name
Quantity
21 mg
Type
reactant
Reaction Step Two
Quantity
158 mg
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Five
Yield
57%

Identifiers

REACTION_CXSMILES
[S:1]1([C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:5](=[O:6])[NH:4]1)(=[O:3])=[O:2].[H-].[Na+].Br[CH2:16][CH2:17][CH2:18][CH2:19][O:20][C:21]1[CH:26]=[CH:25][C:24]([Cl:27])=[CH:23][CH:22]=1>CN(C=O)C>[Cl:27][C:24]1[CH:25]=[CH:26][C:21]([O:20][CH2:19][CH2:18][CH2:17][CH2:16][N:4]2[C:5](=[O:6])[C:7]3[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=3)[S:1]2(=[O:2])=[O:3])=[CH:22][CH:23]=1 |f:1.2|

Inputs

Step One
Name
Quantity
92 mg
Type
reactant
Smiles
S1(=O)(=O)NC(=O)C2=CC=CC=C12
Step Two
Name
Quantity
21 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
158 mg
Type
reactant
Smiles
BrCCCCOC1=CC=C(C=C1)Cl
Step Four
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product obtained after workup

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(OCCCCN2S(=O)(=O)C3=CC=CC=C3C2=O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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